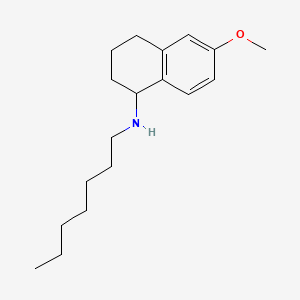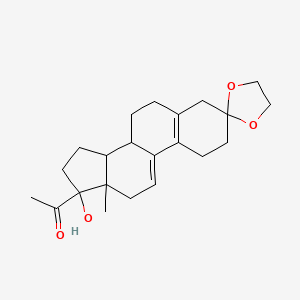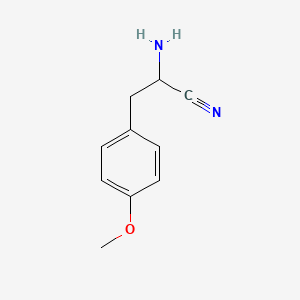
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine: is a chemical compound with the molecular formula C18H29NO It is a derivative of naphthalenamine, characterized by the presence of a heptyl group and a methoxy group on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Alkylation: The naphthalene derivative undergoes alkylation with heptyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Reduction: The resulting intermediate is then subjected to reduction using hydrogen gas and a palladium catalyst to form the tetrahydro derivative.
Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can further reduce the compound to more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases for nucleophilic substitution.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: More saturated naphthalene derivatives.
Substitution: Various substituted naphthalenamines depending on the nucleophile used.
Applications De Recherche Scientifique
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine involves its interaction with molecular targets such as neurotransmitter receptors. It competitively inhibits the uptake of serotonin (5-HT) and increases the release of serotonin from neuronal cells . This modulation of serotonin levels can have significant effects on mood, cognition, and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-6-methyl-: Similar structure but with a methyl group instead of a methoxy group.
N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide: Another derivative with different functional groups.
Uniqueness
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine is unique due to its specific combination of a heptyl group and a methoxy group on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
52373-12-3 |
|---|---|
Formule moléculaire |
C18H29NO |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
N-heptyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C18H29NO/c1-3-4-5-6-7-13-19-18-10-8-9-15-14-16(20-2)11-12-17(15)18/h11-12,14,18-19H,3-10,13H2,1-2H3 |
Clé InChI |
PKIDTLMQYNIGIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNC1CCCC2=C1C=CC(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B12099561.png)
![3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid](/img/structure/B12099562.png)


![1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride](/img/structure/B12099576.png)
![2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B12099583.png)








